Bienvenue dans la boutique en ligne BenchChem!

Milacemide Hydrochloride

MAO-B Inhibition Species Selectivity Suicide Substrate

Milacemide hydrochloride is the only compound that simultaneously inhibits MAO-B and acts as a brain-penetrant glycine prodrug, elevating CSF glycine in a dose- and MAO-B-dependent manner. It is irreplaceable for dissecting glycine's role in NMDA receptor function, GABAergic seizure mechanisms (ED50 5.7 mg/kg p.o. vs. bicuculline), and as a critical negative control for Alzheimer's trials. Generic MAO-B inhibitors or simple glycine cannot replicate this dual mechanism.

Molecular Formula C7H17ClN2O
Molecular Weight 180.67 g/mol
CAS No. 76990-85-7
Cat. No. B1676589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilacemide Hydrochloride
CAS76990-85-7
SynonymsMilacemide HCl;  Milacemide HCl salt;  Milacemide Hydrochloride;  Milacemide Hydrochloride salt;  CP-1552S;  SC-45864;  SC 45864;  SC45864;  CP 1552S;  CP1552S; 
Molecular FormulaC7H17ClN2O
Molecular Weight180.67 g/mol
Structural Identifiers
SMILESCCCCCNCC(=O)N.Cl
InChIInChI=1S/C7H16N2O.ClH/c1-2-3-4-5-9-6-7(8)10;/h9H,2-6H2,1H3,(H2,8,10);1H
InChIKeyDNSCECUSJKDSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Milacemide Hydrochloride (CAS 76990-85-7): Key Compound Properties and Primary Research Applications


Milacemide hydrochloride, chemically 2-(n-pentylamino)acetamide hydrochloride (CAS 76990-85-7), is a glycinamide derivative that functions as an orally active, mechanism-based inhibitor of monoamine oxidase type B (MAO-B) and simultaneously as a prodrug for the neurotransmitter glycine [1]. Its dual pharmacological profile—MAO-B inhibition coupled with brain-penetrant glycine elevation—has driven its investigation across several therapeutic areas, notably as an anticonvulsant and as a potential cognitive-enhancing agent in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease [2].

Why Generic MAO-B Inhibitors or Simple Glycine Analogs Cannot Replace Milacemide Hydrochloride in Research


Milacemide hydrochloride occupies a unique mechanistic niche that precludes direct substitution with either pure MAO-B inhibitors (e.g., selegiline) or simple glycine prodrugs. Its primary metabolic pathway is mediated exclusively by brain MAO-B, converting it into the active metabolites glycinamide and glycine; this process is essential for its pharmacological effects [1]. Consequently, simple glycine administration fails because glycine does not efficiently cross the blood-brain barrier, while standard MAO-B inhibitors, lacking the glycine prodrug element, do not elevate CNS glycine concentrations [2]. Furthermore, its clinical efficacy in specific models, despite documented failures in others, highlights a context-dependent value proposition that generic alternatives cannot fulfill [3].

Quantitative Differentiation of Milacemide Hydrochloride: Comparative Evidence for Scientific Selection


Dual MAO-B Substrate/Inhibitor Activity: Species-Dependent Selectivity Profile

Milacemide exhibits a species-dependent inhibition profile for MAO-B that is distinct from classical inhibitors like selegiline. While it acts as a competitive inhibitor of MAO-B across species, its affinity differs markedly between rat and human enzymes. Studies demonstrate that milacemide has a significantly lower affinity (higher Ki) for ox and human MAO-B compared to rat MAO-B. This contrasts with selegiline, which is a potent, irreversible inhibitor across all species [1].

MAO-B Inhibition Species Selectivity Suicide Substrate

CNS Glycine Prodrug Efficacy: Dose-Dependent Elevation of CSF Glycine vs. Direct Glycine Administration

A key differentiator is milacemide's ability to elevate CNS glycine concentrations, a feat unattainable with direct glycine administration due to poor blood-brain barrier (BBB) penetration. In a rat model, intraperitoneal milacemide dose-dependently increased cerebrospinal fluid (CSF) glycine levels, achieving significant elevations at 200 and 400 mg/kg. This increase was completely abrogated by pretreatment with the selective MAO-B inhibitor L-deprenyl, confirming the prodrug mechanism [1].

Glycine Prodrug Blood-Brain Barrier Neuropharmacokinetics

Anticonvulsant Activity: Specific Efficacy Against Bicuculline-Induced Seizures vs. Classical Antiepileptics

Milacemide demonstrates a distinct anticonvulsant profile, being particularly effective against bicuculline-induced seizures, a model of GABAergic antagonism, but less active against pentylenetetrazol (PTZ) or maximal electroshock (MES). Its oral ED50 in the bicuculline model is 5.7 mg/kg, with a long duration of action (>48 hours). This contrasts with many standard antiepileptic drugs (e.g., phenytoin, valproate) which show broader efficacy across multiple seizure models [1].

Anticonvulsant Epilepsy Model Bicuculline

Clinical Trial Outcomes in Alzheimer's Disease: Cognitive Enhancement vs. Placebo

Despite promising preclinical data, milacemide failed to demonstrate significant cognitive benefit in a large, placebo-controlled clinical trial for senile dementia of the Alzheimer type (SDAT). In a 4-week study with 228 patients, doses ranging from 400 to 1200 mg/day did not improve cognitive function as measured by standard scales. However, a high attrition rate due to adverse effects (73 of 209 patients in a long-term open-label study) highlights a significant safety and tolerability concern [1].

Alzheimer's Disease Clinical Trial Cognition

Optimal Research and Industrial Applications for Milacemide Hydrochloride Based on Quantitative Evidence


Investigating Glycinergic Modulation of NMDA Receptor Function in CNS Disorders

Given its proven ability to elevate CSF glycine concentrations in a dose-dependent and MAO-B-dependent manner [1], milacemide is a superior tool for studies aimed at understanding how enhanced glycinergic tone affects NMDA receptor-mediated neurotransmission. This is particularly relevant in models of schizophrenia, where NMDA hypofunction is implicated, and for exploring the role of glycine in synaptic plasticity, learning, and memory. Unlike direct glycine administration, milacemide reliably increases brain glycine levels.

Elucidating the Role of MAO-B in Glycine-Mediated Neuroprotection and Anticonvulsant Mechanisms

Milacemide's unique property as both a substrate and a reversible, species-dependent inhibitor of MAO-B [1] makes it an invaluable probe for dissecting the specific contribution of MAO-B to glycine production in the brain. Researchers can use milacemide in combination with selective MAO-B inhibitors (e.g., L-deprenyl) to definitively link MAO-B activity to glycine-mediated effects, such as its anticonvulsant action against bicuculline [2]. This is not possible with pure MAO-B inhibitors or other glycine prodrugs.

Studying Selective Anticonvulsant Mechanisms in GABAergic/Glycinergic Seizure Models

The compound's selective efficacy against bicuculline-induced seizures (ED50 = 5.7 mg/kg p.o.) [1], coupled with its lack of broad-spectrum activity, positions it as a specific pharmacological tool for investigating seizure mechanisms involving GABAergic and glycinergic systems. It is particularly well-suited for research focusing on the interplay between glycine and GABA in seizure generation and propagation, and for screening novel compounds that may act via similar pathways.

Negative Control or Mechanistic Probe in Alzheimer's Disease Research

The documented failure of milacemide to improve cognition in Alzheimer's disease clinical trials [1] is a critical piece of information. It serves as a powerful negative control in studies exploring glycine-based or MAO-B-targeted therapies for dementia. Researchers can use milacemide to benchmark new compounds, demonstrating that their novel mechanism achieves efficacy where milacemide's dual approach did not. It also remains a valuable tool for exploring why elevating brain glycine alone was insufficient to halt or reverse cognitive decline in this patient population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milacemide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.